molecular formula C8H13N3S B12986976 N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine

N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine

Cat. No.: B12986976
M. Wt: 183.28 g/mol
InChI Key: KYLZUWFOOOVVEW-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that features both a pyrazole and a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with a thietane derivative under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The thietane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ylamine: A precursor in the synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine.

    Thietan-3-amine: Another related compound with a thietane ring.

    5-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the thietane ring.

Uniqueness

This compound is unique due to the combination of the pyrazole and thietane rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H13N3S/c1-11-8(2-3-10-11)4-9-7-5-12-6-7/h2-3,7,9H,4-6H2,1H3

InChI Key

KYLZUWFOOOVVEW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2CSC2

Origin of Product

United States

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